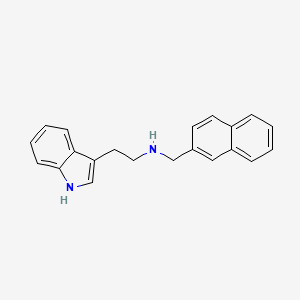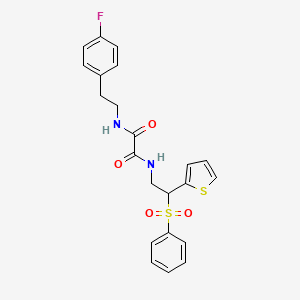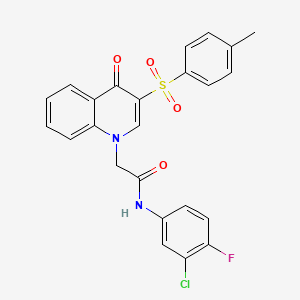
2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine, also known as W-18, is a synthetic opioid that was first synthesized in the 1980s. It was initially developed as a painkiller, but its potency and potential for abuse led to its classification as a Schedule I controlled substance in the United States.
Aplicaciones Científicas De Investigación
1. Cyclometallation and Catalysis
In the field of organometallic chemistry, 2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine and its derivatives have been explored for cyclometallation reactions with palladium(II) acetate. These reactions lead to the formation of palladacycles, which have demonstrated catalytic properties in the reduction of various functional groups under mild conditions (Singh et al., 2019).
2. Synthesis of Cinacalcet
This compound also plays a role as an intermediate in the synthesis of pharmaceuticals. A notable example is its use in the efficient synthesis and practical resolution of cinacalcet hydrochloride, a drug used for treating secondary hyperparathyroidism (Mathad et al., 2011).
3. Preparation of Metal Ion Complexes
The compound is utilized in the preparation of various metal ion complexes. This includes creating complexes with metals like nickel, palladium, iron, and platinum. The characterization of these complexes often involves spectroscopic methods, which can elucidate their structural and functional properties (Al-Daffaay, 2022).
4. Antifungal Activity
In medicinal chemistry, derivatives of this compound have been synthesized and tested for their antifungal activity. These compounds have shown potential against pathogens like Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum, indicating their potential use in antifungal therapies (Thvedt et al., 2013).
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-2-6-18-13-16(9-10-17(18)5-1)14-22-12-11-19-15-23-21-8-4-3-7-20(19)21/h1-10,13,15,22-23H,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWNQKFHDHYQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNCCC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2385059.png)



![5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)
![6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2385066.png)


![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)
![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2385076.png)

